molecular formula C8H13NOS2 B1599894 (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone CAS No. 101979-45-7

(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Cat. No. B1599894
M. Wt: 203.3 g/mol
InChI Key: CYDMQPSVCPSMSG-SSDOTTSWSA-N
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Description

(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, also known as S-IPT, is an organic compound with a variety of uses in scientific research. S-IPT is a chiral compound, meaning it has a non-superimposable mirror image. This property makes it useful for studying the stereochemistry of molecules and the effects of chiral molecules on biological systems. S-IPT has been studied for its applications in fields such as synthetic organic chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Fungicidal Activity

  • Synthesis and Fungicidal Applications : A study focused on the synthesis of novel derivatives containing oxy(2-thioxothiazolidin-3-yl)ethanone moieties, which demonstrated moderate inhibitory activity against Gibberella zeae, a significant fungal pathogen (Liu et al., 2012).

Anticancer and Antitumor Activity

  • Potential Anti-Breast Cancer Agents : Research involving the synthesis of thiazolyl(hydrazonoethyl)thiazoles, using a related compound as a building block, showed promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).
  • Anticancer Evaluation of Thiazolyl-Chalcones : Another study synthesized derivatives using a similar ethanone compound, which were effective against various cancer cell lines, indicating their potential in anticancer therapy (Shi et al., 2010).

Synthesis of Novel Compounds

  • Innovative Synthesis Methods : Research has been conducted on the synthesis of novel compounds using (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone derivatives, contributing to the field of organic synthesis and the development of new pharmaceuticals (Crimmins et al., 2012).

Corrosion Inhibition

  • Application in Corrosion Inhibition : A study demonstrated the use of related thiazole compounds as green environmental corrosion inhibitors, indicating the potential application of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in this field (Tan et al., 2019).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Research : Synthesized chalcone derivatives of related compounds have shown significant antimicrobial and antioxidant activities, suggesting the utility of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in these areas (Gopi et al., 2016).

Antituberculosis Studies

  • Antituberculosis Activity : Compounds derived from similar thiazole structures have shown activity against Mycobacterium tuberculosis, indicating a potential application for (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in the treatment or study of tuberculosis (Chitra et al., 2011).

properties

IUPAC Name

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDMQPSVCPSMSG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CSC(=S)N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CSC(=S)N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471716
Record name 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

CAS RN

101979-45-7
Record name 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Andrews - 2008 - search.proquest.com
The stereoselective construction of ether bonds has become an increasingly important synthetic transformation, particularly in the context of cyclic ethers. The selective preparation of …
Number of citations: 0 search.proquest.com

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